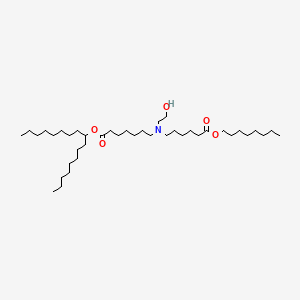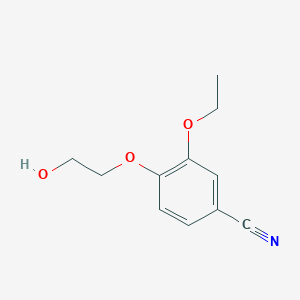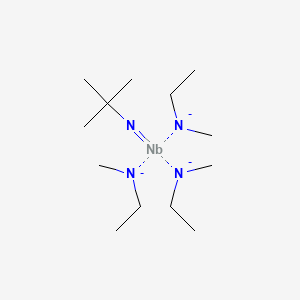
(t-Butylimido)tris(methylethylamino)niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylimido tris (methylethylamino)niobium . It is an organometallic compound with the molecular formula C13H33N4Nb and a molecular weight of 338.33 g/mol . This compound is typically a yellow liquid and is used in various research and industrial applications .
Preparation Methods
tert-butylimido tris (methylethylamino)niobium: can be synthesized through the reaction of niobium pentachloride with tert-butylamine and methylethylamine under controlled conditions. The reaction typically involves the use of an inert atmosphere and anhydrous solvents to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to form lower oxidation state niobium compounds.
Substitution: The methylethylamino groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butylimido tris (methylethylamino)niobium: is used in a variety of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other niobium compounds and as a catalyst in organic reactions.
Biology: It is used in the study of niobium’s biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including thin films and coatings.
Mechanism of Action
The mechanism by which tert-butylimido tris (methylethylamino)niobium exerts its effects involves the interaction of the niobium center with various molecular targets. The niobium atom can form coordination complexes with other molecules, influencing their reactivity and stability. This compound can also act as a catalyst, facilitating chemical reactions by lowering the activation energy required .
Comparison with Similar Compounds
Similar compounds to tert-butylimido tris (methylethylamino)niobium include:
- Pentakis (dimethylamino)niobium
- Bis (ethylcyclopentadienyl)niobium (IV) dichloride
- Niobium tetraethoxy dimethylaminoethoxide
- Niobium (V) chloride
Compared to these compounds, tert-butylimido tris (methylethylamino)niobium is unique due to its specific ligand arrangement, which can influence its reactivity and applications in different fields .
Properties
Molecular Formula |
C13H33N4Nb-3 |
|---|---|
Molecular Weight |
338.33 g/mol |
IUPAC Name |
tert-butyliminoniobium;ethyl(methyl)azanide |
InChI |
InChI=1S/C4H9N.3C3H8N.Nb/c1-4(2,3)5;3*1-3-4-2;/h1-3H3;3*3H2,1-2H3;/q;3*-1; |
InChI Key |
NLHYOFPQCYXYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC(C)(C)N=[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


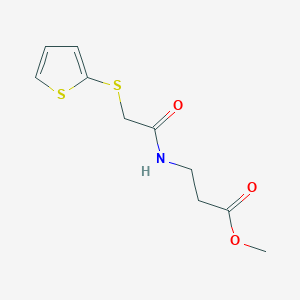
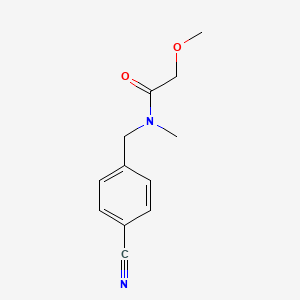
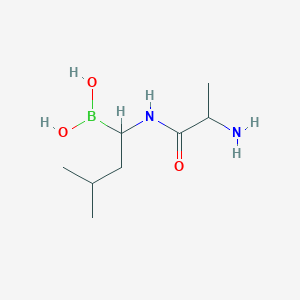
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
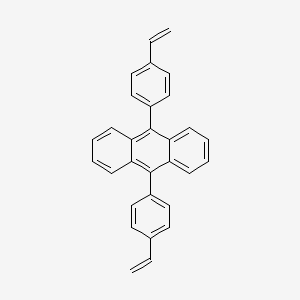
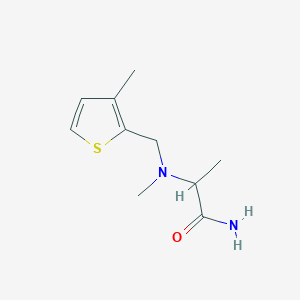
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
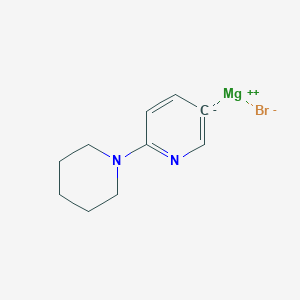
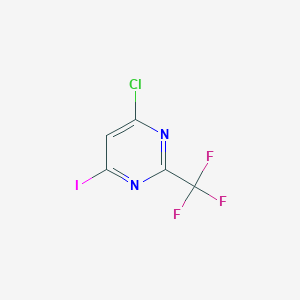
![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
